molecular formula C16H16ClN3O3 B4327018 2-chloro-4,6-dimethyl-5-nitro-N-(2-phenylethyl)pyridine-3-carboxamide

2-chloro-4,6-dimethyl-5-nitro-N-(2-phenylethyl)pyridine-3-carboxamide

Cat. No.: B4327018
M. Wt: 333.77 g/mol
InChI Key: PSRCNGLQUTUBAF-UHFFFAOYSA-N
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Description

2-chloro-4,6-dimethyl-5-nitro-N-(2-phenylethyl)pyridine-3-carboxamide is an organic compound with the molecular formula C16H16ClN3O3. This compound is characterized by the presence of a chloro group, two methyl groups, a nitro group, and a phenylethyl group attached to a nicotinamide core. It is a member of the nicotinamide family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4,6-dimethyl-5-nitro-N-(2-phenylethyl)pyridine-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4,6-dimethyl-5-nitro-N-(2-phenylethyl)pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.

    Nucleophiles: Phenylethylamine, thiols, and other amines.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Reduction: 2-chloro-4,6-dimethyl-5-amino-N-(2-phenylethyl)nicotinamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-chloro-4,6-dimethyl-5-nitronicotinic acid and phenylethylamine.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-4,6-dimethyl-5-nitro-N-(2-phenylethyl)pyridine-3-carboxamide is unique due to the presence of both a nitro group and a phenylethyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-4,6-dimethyl-5-nitro-N-(2-phenylethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3/c1-10-13(15(17)19-11(2)14(10)20(22)23)16(21)18-9-8-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRCNGLQUTUBAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1[N+](=O)[O-])C)Cl)C(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49668884
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-chloro-4,6-dimethyl-5-nitro-N-(2-phenylethyl)pyridine-3-carboxamide
Reactant of Route 2
2-chloro-4,6-dimethyl-5-nitro-N-(2-phenylethyl)pyridine-3-carboxamide
Reactant of Route 3
2-chloro-4,6-dimethyl-5-nitro-N-(2-phenylethyl)pyridine-3-carboxamide
Reactant of Route 4
2-chloro-4,6-dimethyl-5-nitro-N-(2-phenylethyl)pyridine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
2-chloro-4,6-dimethyl-5-nitro-N-(2-phenylethyl)pyridine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
2-chloro-4,6-dimethyl-5-nitro-N-(2-phenylethyl)pyridine-3-carboxamide

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